molecular formula C20H21N3O2 B5632567 N-ethyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenylacetamide

N-ethyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenylacetamide

Cat. No. B5632567
M. Wt: 335.4 g/mol
InChI Key: LFZPEBGPLXOHGK-UHFFFAOYSA-N
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Description

N-ethyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenylacetamide is a compound that falls under the broader category of 1,3,4-oxadiazole derivatives. These derivatives are of interest due to their diverse biological activities.

Synthesis Analysis

  • Synthesis Approaches : The synthesis of related compounds often involves multistep reactions, starting from simpler aromatic acids or esters. These are typically transformed through processes like Claisen condensation, cyclization, reduction, and acylation (K. Shukla et al., 2012).
  • Reactions Involved : Key reactions in the synthesis of such compounds include the formation of thiadiazoles, oxadiazoles, and the subsequent introduction of acetamide groups through specific reagents and catalysts (A. Rehman et al., 2016).

Molecular Structure Analysis

  • Structural Characteristics : The molecular structure of similar compounds is characterized using techniques like X-ray diffraction, NMR, IR, and mass spectroscopy, revealing details about the arrangement of atoms and functional groups (Qi et al., 2011).

Chemical Reactions and Properties

  • Reactivity : These compounds often exhibit reactivity typical of aromatic compounds with additional reactions due to the presence of oxadiazole and acetamide groups.
  • Chemical Properties : Chemical properties include susceptibility to nucleophilic attacks at certain sites, and potential to undergo various organic reactions (K. Srivani et al., 2018).

Physical Properties Analysis

  • Solubility : Solubility can be influenced by the specific substituents on the oxadiazole ring, with some analogs showing improved aqueous solubility (K. Shukla et al., 2012).
  • Melting and Boiling Points : These parameters are determined by the molecular structure and can vary based on the specific substituents.

properties

IUPAC Name

N-ethyl-N-[[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O2/c1-3-23(19(24)13-16-7-5-4-6-8-16)14-18-21-20(22-25-18)17-11-9-15(2)10-12-17/h4-12H,3,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFZPEBGPLXOHGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=NC(=NO1)C2=CC=C(C=C2)C)C(=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-ethyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenylacetamide

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